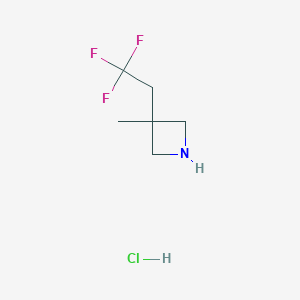

3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride” is a chemical compound with the molecular formula C6H11ClF3N . It is a derivative of azetidine, a four-membered heterocyclic compound containing a nitrogen atom .

Synthesis Analysis

The synthesis of azetidines, including derivatives like “3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride”, often involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates .

Molecular Structure Analysis

The InChI code for “3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride” is 1S/C6H11ClF3N. This indicates that the molecule consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom .

Chemical Reactions Analysis

Azetidines, including “3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride”, can participate in various chemical reactions. For example, they can undergo Suzuki-Miyaura-type cross-couplings with alkyl iodides and aryl organoborons . They can also be involved in Hiyama cross-coupling reactions with arylsilanes .

Physical And Chemical Properties Analysis

The molecular weight of “3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride” is 189.61 . It is a solid at room temperature .

Applications De Recherche Scientifique

Synthesis Applications :

- Zhang Zhi-bao (2011) synthesized 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, a compound related to your query, demonstrating its potential for industrialization due to mild conditions and high purity in the production process Synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride.

Biological Activity and Drug Development :

- Hang Dao Thi et al. (2018) synthesized 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones from 3-benzyloxy-β-lactams and used them as building blocks for developing various compounds, showcasing the versatility of azetidine derivatives in drug development Use of 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones as Building Blocks for the Preparation of Trifluoromethyl-Containing Aminopropanes, 1,3-Oxazinan-2-ones, Aziridines, and 1,4-Dioxan-2-ones.

- The study by Younghue Han et al. (2012) on novel azetidines as triple reuptake inhibitors highlights the potential of azetidine derivatives in treating neurological conditions Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.

Chemical Process Development :

- Philipp Kohler et al. (2018) developed a scalable process for producing 3-(Bromoethynyl)azetidine, a highly energetic building block, demonstrating the industrial applicability of azetidine derivatives Scalable Process for the Production of a Highly Energetic Bromoacetylene Building Block.

Neuroprotective Effects :

- Jiae Kim et al. (2016) investigated the protective effects of a specific azetidine hydrochloride derivative, KHG26792, against hypoxia-induced toxicity in microglia, highlighting the potential neuroprotective applications of azetidine derivatives Protective effect of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on hypoxia-induced toxicity by suppressing microglial activation in BV-2 cells.

Propriétés

IUPAC Name |

3-methyl-3-(2,2,2-trifluoroethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c1-5(3-10-4-5)2-6(7,8)9;/h10H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSSTHJHWZBZNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B2433953.png)

![2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B2433955.png)

![5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2433964.png)

![N-(4-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2433968.png)